L-Propoxyphene-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

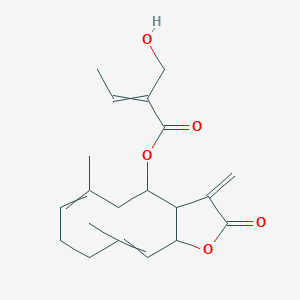

L-Propoxyphene-d5 Hydrochloride is an isotope-labeled analog and L-isomer of Propoxyphene Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C22H25D5ClNO2, and it has a molecular weight of 380.97.

Preparation Methods

The synthesis of L-Propoxyphene-d5 Hydrochloride involves the incorporation of deuterium atoms into the propoxyphene molecule. The synthetic route typically includes the following steps:

Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions.

Deuterium Exchange: The intermediate compound undergoes deuterium exchange using deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium atoms.

Final Conversion: The deuterated intermediate is then converted to this compound through a series of chemical reactions, including esterification and hydrochloride salt formation.

Chemical Reactions Analysis

L-Propoxyphene-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Scientific Research Applications

L-Propoxyphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to trace the metabolic fate of the compound in biological systems.

Environmental Studies: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

Clinical Diagnostics: It is utilized in imaging, diagnosis, and newborn screening for various diseases.

Organic Chemistry: The compound is used as a chemical reference for identification, qualitative and quantitative analysis, and detection of other compounds

Mechanism of Action

L-Propoxyphene-d5 Hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound binds to the opiate receptors, leading to a decrease in the perception of pain stimuli .

Comparison with Similar Compounds

L-Propoxyphene-d5 Hydrochloride is similar to other compounds in the propoxyphene family, such as:

Dextropropoxyphene: An opioid analgesic used to treat mild to moderate pain.

Levopropoxyphene: An optical isomer of dextropropoxyphene, primarily used as an antitussive (cough suppressant).

This compound is unique due to its stable isotope labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic pathways and environmental pollutants.

Properties

CAS No. |

1276197-49-9 |

|---|---|

Molecular Formula |

C22H30ClNO2 |

Molecular Weight |

380.968 |

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |

InChI Key |

QMQBBUPJKANITL-HYOVGAQCSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |

Synonyms |

[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5; (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5; Levopropoxyphene Hydrochloride-d5; α-l-Propoxyphene Hydroc |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

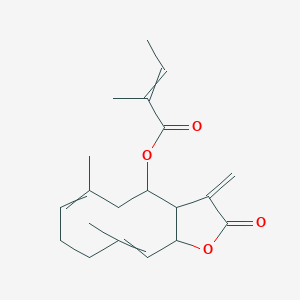

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)

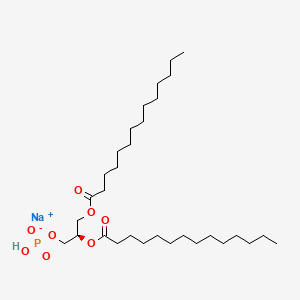

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)